4-Oxotetrahydrothiophene-3-carboxamide is a sulfur-containing heterocyclic compound that belongs to the class of thiophene derivatives. This compound is characterized by its unique structure, which includes a tetrahydrothiophene ring and a carboxamide functional group. Its chemical formula is CHNOS, and it has garnered attention in the field of medicinal chemistry due to its potential biological activities.
4-Oxotetrahydrothiophene-3-carboxamide can be derived from various synthetic pathways involving thiophene derivatives. It is classified under organic compounds, specifically as a carboxamide and a thiophene derivative. Thiophenes are known for their aromatic properties and are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science.
The synthesis of 4-oxotetrahydrothiophene-3-carboxamide typically involves several key steps:
Technical details regarding specific reaction conditions, such as temperature, pressure, and catalysts used, vary depending on the exact synthetic route chosen. For instance, one method involves reacting 5-methyl-4-oxo-tetrahydrothiophene-3-carboxylic acid methyl ester with methanesulfonyl chloride in the presence of a catalyst like N-methylmorpholine, followed by oxidation steps to yield desired derivatives .
4-Oxotetrahydrothiophene-3-carboxamide participates in various chemical reactions typical of thiophene derivatives:
These reactions are crucial for developing derivatives with enhanced biological activity or altered physicochemical properties .
The mechanism of action for compounds like 4-oxotetrahydrothiophene-3-carboxamide often involves interaction with specific biological targets such as enzymes or receptors. For instance, its potential anticancer activity may arise from its ability to inhibit tubulin polymerization, similar to Combretastatin A-4, which disrupts microtubule dynamics essential for cell division .
The binding affinity and selectivity towards these targets depend on the compound's structural features, including its functional groups and spatial orientation.
Relevant data regarding melting points, boiling points, and spectroscopic characteristics (e.g., NMR, IR spectra) can provide further insights into its properties but require specific experimental determination .
4-Oxotetrahydrothiophene-3-carboxamide has significant potential in medicinal chemistry. Its applications include:
Research continues into optimizing its synthesis and expanding its applications across different scientific fields .
The thiophene ring—a sulfur-containing heterocycle—ranks as the fourth most prevalent heterocycle in FDA-approved small-molecule drugs over the past decade, underscoring its significance in medicinal chemistry [2] [4]. This scaffold serves as a versatile bioisostere for benzene rings, enhancing metabolic stability and binding affinity through its electronic properties and capacity for hydrogen bonding [2] [7]. In anticancer drug discovery, thiophene derivatives target critical pathways:
Table 1: FDA-Approved Anticancer Drugs Featuring Thiophene Scaffolds
Drug Name | Target/Pathway | Indication | Structural Feature |
---|---|---|---|
Tirofiban | GPIIb/IIIa receptor | Acute coronary syndrome | Thiophene sulfonamide |
Olmutinib (BI-1482694) | EGFR T790M | NSCLC | Thieno[3,2-d]pyrimidine |
Raltitrexed | Thymidylate synthase | Colorectal cancer | Thiophene carboxylate |
OSI-930 | c-Kit/VEGFR2 | Solid tumors | Thieno[3,2-b]pyridine |
Combretastatin A-4 (CA-4)—a natural stilbenoid—exemplifies microtubule-targeting agents that inhibit tubulin polymerization and disrupt tumor vasculature [1]. Its cis-stilbene motif, however, suffers from isomerization instability and poor solubility. Thiophene-based analogs address these limitations through:
Table 2: Comparative Analysis of CA-4 and Thiophene Analogs
Property | CA-4 | Thiophene-CA-4 Hybrids | Impact |
---|---|---|---|
Cis-Configuration | Thermodynamically unstable | Locked by ring constraint | Prevents isomerization to inactive trans-form |
Solubility (log P) | 5.2 ± 0.1 | 3.8 ± 0.3 | Enhanced bioavailability |
Tubulin IC₅₀ | 2.1 ± 0.3 μM | 0.04 ± 0.01 μM | Improved potency |
Metabolic Stability | Low (t₁/₂ = 15 min) | High (t₁/₂ > 120 min) | Reduced hepatic clearance |
The core structure of 4-oxotetrahydrothiophene-3-carboxamide merges two pharmacophoric elements: a thiophene-derived lactam and a carboxamide moiety. Strategic modifications enhance target specificity and pharmacokinetics:
Table 3: Structure-Activity Relationship (SAR) of Key Derivatives
Structural Feature | Biological Target | Activity Shift | Rationale |
---|---|---|---|
C5 Unsubstituted | Tubulin | IC₅₀ = 1.8 μM | Steric clash with β-tubulin Thr179 |
C5-Methyl | Tubulin | IC₅₀ = 0.3 μM | Hydrophobic pocket occupancy |
Carboxamide (CONH₂) | PARP/EGFR | IC₅₀ = 0.2–2.9 μM | Hydrogen bonding with catalytic residues |
Ester (COOEt) | PARP/EGFR | IC₅₀ > 20 μM | Loss of key polar interactions |
N-Quaternary (e.g., N⁺-Me) | 5-HT₃ Receptor | Kᵢ = 2.9 nM | Ionic interaction with Asp230 |
Molecular Docking Insights: Docking studies reveal that 4-oxotetrahydrothiophene-3-carboxamide derivatives occupy the ATP-binding cleft of EGFR through:
Proposed Optimization Pathways:
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.: 1349245-31-3
CAS No.: